molecular formula C21H30O2Se B14606867 Methyl 2-(phenylselanyl)tetradeca-4,5-dienoate CAS No. 60705-57-9

Methyl 2-(phenylselanyl)tetradeca-4,5-dienoate

Cat. No.: B14606867
CAS No.: 60705-57-9
M. Wt: 393.4 g/mol
InChI Key: KRAMWHDJAASJEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(phenylselanyl)tetradeca-4,5-dienoate is an organic compound that belongs to the class of allenic esters. This compound is characterized by the presence of a phenylselanyl group attached to a tetradeca-4,5-dienoate backbone. Allenic esters are known for their unique chemical properties and reactivity, making them valuable in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(phenylselanyl)tetradeca-4,5-dienoate typically involves the reaction of methyl tetradeca-4,5-dienoate with phenylselenyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation of the phenylselenyl group. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as column chromatography or recrystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(phenylselanyl)tetradeca-4,5-dienoate undergoes various chemical reactions, including:

    Oxidation: The phenylselanyl group can be oxidized to form the corresponding selenoxide.

    Reduction: The compound can be reduced to form the corresponding selenide.

    Substitution: The phenylselanyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as thiols or amines can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of selenoxide.

    Reduction: Formation of selenide.

    Substitution: Formation of substituted allenic esters.

Scientific Research Applications

Methyl 2-(phenylselanyl)tetradeca-4,5-dienoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for bioactive compounds.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-(phenylselanyl)tetradeca-4,5-dienoate involves its interaction with various molecular targets. The phenylselanyl group can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can result in the modulation of cellular pathways and the inhibition of specific enzymes.

Comparison with Similar Compounds

Similar Compounds

    Methyl n-tetradeca-trans-2,4,5-trienoate: An allenic ester with similar structural features but lacking the phenylselanyl group.

    Phenylselanyl-substituted alkenes: Compounds with a phenylselanyl group attached to an alkene backbone.

Uniqueness

Methyl 2-(phenylselanyl)tetradeca-4,5-dienoate is unique due to the presence of both the allenic ester and phenylselanyl functionalities. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.

Properties

CAS No.

60705-57-9

Molecular Formula

C21H30O2Se

Molecular Weight

393.4 g/mol

InChI

InChI=1S/C21H30O2Se/c1-3-4-5-6-7-8-9-10-11-15-18-20(21(22)23-2)24-19-16-13-12-14-17-19/h10,12-17,20H,3-9,18H2,1-2H3

InChI Key

KRAMWHDJAASJEZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC=C=CCC(C(=O)OC)[Se]C1=CC=CC=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.